

Toxicological Profile of 6-tert-Butyl-m-cresol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **6-tert-Butyl-m-cresol**

Cat. No.: **B1293579**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **6-tert-Butyl-m-cresol** (CAS No. 88-60-8), a substituted phenolic compound. The information is compiled from various studies to support risk assessment and guide future research.

Executive Summary

6-tert-Butyl-m-cresol exhibits moderate acute toxicity via the oral route and is corrosive to the skin and eyes. Repeated oral exposure in animal studies primarily targets the liver. It is not considered genotoxic *in vivo*. Reproductive and developmental toxicity studies indicate effects on dams and offspring at higher doses, with a clear No-Observed-Adverse-Effect Level (NOAEL) established. While direct studies on the specific signaling pathways affected by **6-tert-Butyl-m-cresol** are limited, evidence from structurally related alkylphenols suggests potential endocrine-disrupting activities and induction of oxidative stress pathways.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on **6-tert-Butyl-m-cresol**.

Table 1: Acute Toxicity

Species	Sex	Route	LD50	Reference
Rat	Male	Oral	320 - 800 mg/kg bw	[1]
Rat	Female	Oral	130 - 320 mg/kg bw	[1]
Mouse	Male	Oral	580 mg/kg bw	[1]
Mouse	Female	Oral	740 mg/kg bw	[1]

Table 2: Repeated Dose, Reproductive, and Developmental Toxicity

Study Type	Species	Route	NOAEL	LOAEL	Key Effects at LOAEL	Reference
Repeated Dose Toxicity (28-day)	Rat	Oral	12.5 mg/kg/day	60 mg/kg/day	Suppression of body weight, decreased food consumption (females), and hypertrophy of centrilobular hepatocytes (both sexes). [1] [2]	[1]
Reproductive Toxicity (Female Parents)	Rat	Oral	12.5 mg/kg/day	60 mg/kg/day	Depression of body weight gain, slight decrease in the number of corpora lutea and implantations. [1] [2]	[1]
Developmental Toxicity (Pups)	Rat	Oral	12.5 mg/kg/day	60 mg/kg/day	Decrease in the number of live births and	[1]

depression
of weight
gain in
offspring.
[\[1\]](#)[\[2\]](#)

Table 3: Genotoxicity

Test	System	Metabolic Activation	Result	Reference
Reverse Mutation Assay (Ames Test)	<i>S. typhimurium</i> , <i>E. coli</i>	With and Without	Negative	[1]
Chromosomal Aberration Test	CHL/IU cells	With	Positive	[1]
Chromosomal Aberration Test	CHL/IU cells	Without	Negative	[1]
In vivo Micronucleus Assay	Mouse	N/A	Negative	[1]

Experimental Protocols

The toxicological studies on **6-tert-Butyl-m-cresol** were primarily conducted following standardized OECD guidelines. Below are summaries of the methodologies for the key experiments.

Acute Oral Toxicity (OECD TG 401)

- Test System: Rats and mice.[\[1\]](#)
- Administration: The test substance was administered by oral gavage.[\[1\]](#)
- Dosage: A range of doses was used to determine the lethal dose 50 (LD50).

- Observation Period: Animals were observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.
- Endpoints: LD50 calculation, clinical signs of toxicity (e.g., hypoactivity, prone or lateral position, soiled fur), and gross necropsy of all animals.[1]

Combined Repeated Dose and Reproduction/Developmental Toxicity Screening (OECD TG 422)

- Test System: SD (Crj:CD) rats.[1]
- Administration: The test substance was administered daily by oral gavage.
- Dosage Groups: 0 (vehicle; corn oil), 2.5, 12.5, and 60 mg/kg/day.[1]
- Dosing Period: Males were dosed for 42 days. Females were dosed from 14 days before mating, throughout pregnancy, and until day 3 of lactation.[1]
- Endpoints:
 - Parental Animals: Clinical observations, body weight, food consumption, hematology, urinalysis, blood biochemistry, organ weights, gross necropsy, and histopathology. For reproductive assessment, mating performance, fertility, and duration of gestation were recorded.[1]
 - Offspring: Number of live and dead pups, pup weight, and clinical observations.[1]

Genotoxicity Assays

- Reverse Mutation Assay (OECD TG 471/472): This test, commonly known as the Ames test, evaluates the potential of a substance to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*. The assay was conducted with and without an exogenous metabolic activation system (S9 mix).[1]
- In Vitro Chromosomal Aberration Test (OECD TG 473): This assay assesses the potential of a substance to cause structural chromosomal damage in cultured mammalian cells (CHL/IU)

cells). The test was performed with and without S9 metabolic activation.[1]

- In Vivo Micronucleus Assay (OECD TG 474): This test evaluates the potential of a substance to induce chromosomal damage in the bone marrow of mice. The frequency of micronucleated polychromatic erythrocytes is measured.[1]

Skin and Eye Irritation

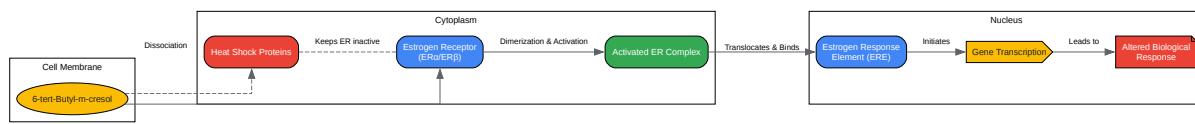
- Skin Irritation: The substance was found to be corrosive to the skin in rabbits.[1]
- Eye Irritation: The substance was found to be corrosive to the eyes in rabbits.[1]

Potential Signaling Pathways

While direct evidence for the specific signaling pathways modulated by **6-tert-Butyl-m-cresol** is not available, data from structurally similar alkylphenols suggest several potential mechanisms of action.

Endocrine Disruption via Estrogen Receptor Signaling

Alkylphenols are known xenoestrogens that can interfere with the endocrine system. They can bind to estrogen receptors (ER α and ER β), potentially mimicking or blocking the action of endogenous estrogens. This can lead to disruptions in hormonal signaling and downstream physiological processes.

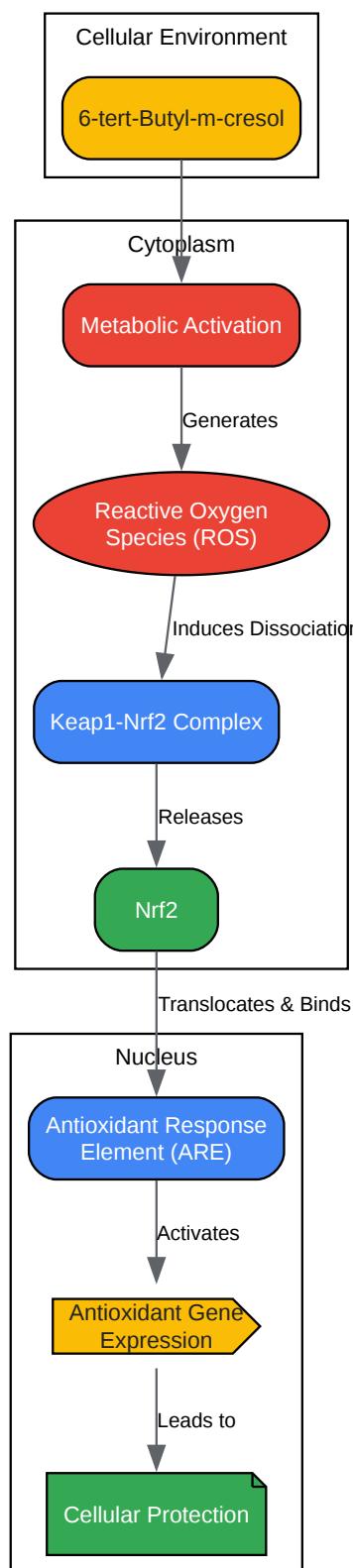


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Fig. 1: Potential Endocrine Disruption Pathway

Induction of Oxidative Stress and Nrf2 Pathway

Phenolic compounds can undergo metabolic activation to form reactive intermediates, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. In response to oxidative stress, cells activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the antioxidant response.



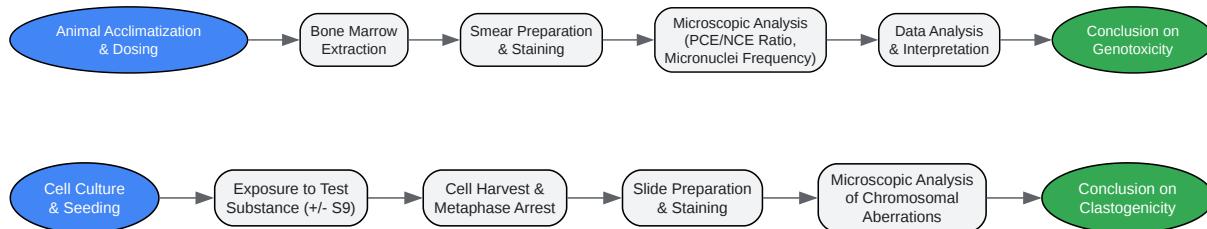
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Fig. 2: Oxidative Stress and Nrf2 Pathway Activation

Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological assessments.

In Vivo Micronucleus Assay Workflow



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